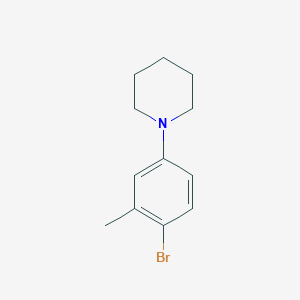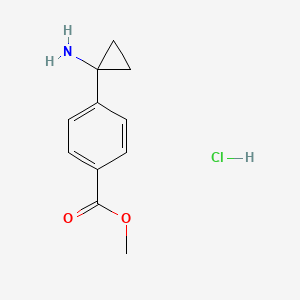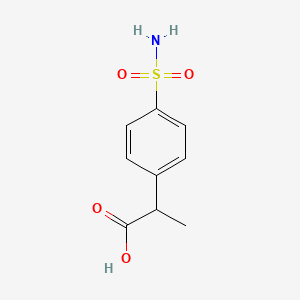
2-(4-Sulfamoylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Sulfamoylphenyl)propanoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(4-Sulfamoylphenyl)propanoic acid is 1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) and the InChI key is GTNIHNXJMUVRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Sulfamoylphenyl)propanoic acid is a neat compound with a molecular weight of 229.26 .科学的研究の応用
Synthesis and Structural Analysis
- 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its related compounds have been synthesized, showcasing the significance of single-crystal X-ray analysis for unambiguous structure determination, as seen in their extensive use of hydrogen bonding and unique crystallization patterns (Kumarasinghe, Hruby, & Nichol, 2009).
Role as a Building Block in Heterocyclic Synthesis
- 2-Cyano-N-(4-sulfamoylphenyl) acetamide, a derivative of 2-(4-Sulfamoylphenyl)propanoic acid, has been extensively used as a building block for synthesizing various polyfunctionalized heterocyclic compounds, demonstrating its versatility in chemical synthesis (Gouda, 2014).
Antileukotrienic Agent Synthesis
- The compound has also been explored in the synthesis of potential antileukotrienic drugs, highlighting its applicability in the development of new therapeutic agents (Jampílek et al., 2004).
Pharmaceutical and Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of 2-(4-Sulfamoylphenyl)propanoic acid have been synthesized and evaluated for various biological activities, indicating its potential in the development of new pharmaceutical agents (Darwish et al., 2014).
Enantioseparation Studies
- The compound has been used in enantioseparation studies, aiding in the understanding of enantiorecognition in chemistry and its implications for drug development and other applications (Jin et al., 2020).
Safety And Hazards
The safety data sheet for 2-(4-Sulfamoylphenyl)propanoic acid indicates that it is a controlled product and may require documentation to meet relevant regulations . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .
特性
IUPAC Name |
2-(4-sulfamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNIHNXJMUVRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sulfamoylphenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

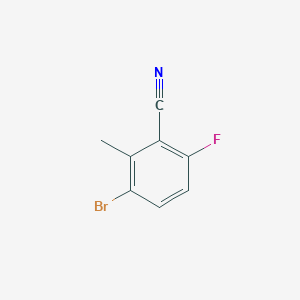
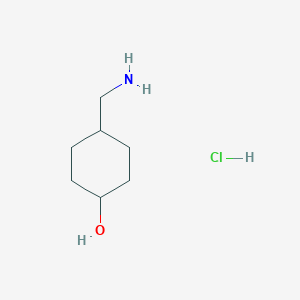
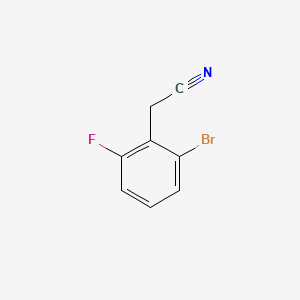
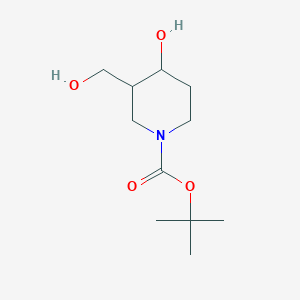
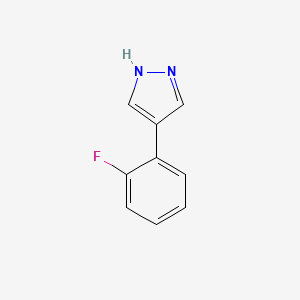
![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
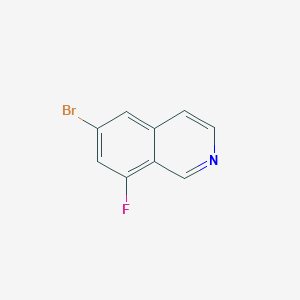
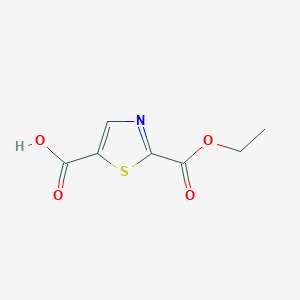
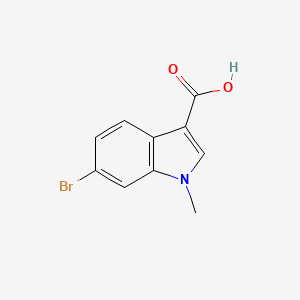
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)
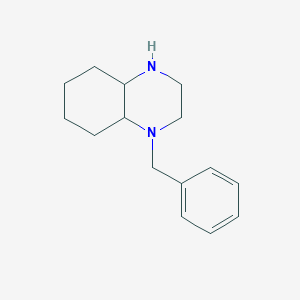
![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
